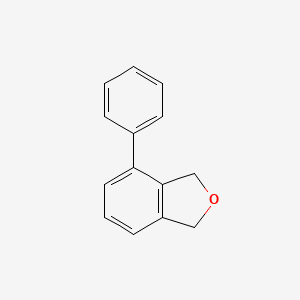![molecular formula C25H20F3NO3 B11773614 (R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)
(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one is a complex organic compound known for its significant role in various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group, which enhances its chemical stability and biological activity. It is commonly used in the development of pharmaceuticals and agrochemicals due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one involves multiple steps. One common method includes the reaction of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one with 2-(bromomethyl)-1-iodo-4-(trifluoromethyl)benzene in the presence of sodium hydride and dry tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction is typically carried out at 0°C and then stirred at room temperature overnight.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), ensures the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cardiovascular conditions.
Industry: In the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of ®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. This compound is known to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Anacetrapib: Another CETP inhibitor with a similar structure but different pharmacokinetic properties.
Dalcetrapib: A CETP inhibitor that does not raise blood pressure but has limited clinical efficacy.
Evacetrapib: Developed by Eli Lilly, this compound also inhibits CETP but was discontinued due to lack of efficacy.
Uniqueness
®-4-Benzyl-3-(2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)acetyl)oxazolidin-2-one stands out due to its high chemical stability and potent biological activity. Its trifluoromethyl group significantly enhances its pharmacological properties, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C25H20F3NO3 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-[2-[4-[3-(trifluoromethyl)phenyl]phenyl]acetyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C25H20F3NO3/c26-25(27,28)21-8-4-7-20(15-21)19-11-9-18(10-12-19)14-23(30)29-22(16-32-24(29)31)13-17-5-2-1-3-6-17/h1-12,15,22H,13-14,16H2/t22-/m1/s1 |
InChI Key |
ORXWACPIIIJMPF-JOCHJYFZSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



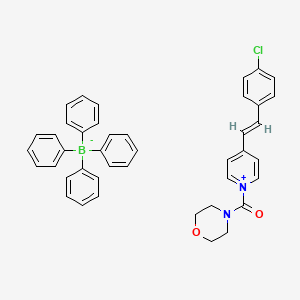
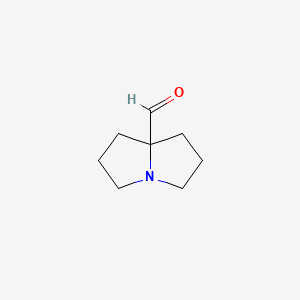
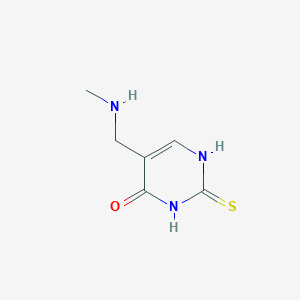
![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)
![5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B11773556.png)


![8-Chloro-2-(methylsulfonyl)pyrimido[5,4-d]pyrimidine](/img/structure/B11773579.png)
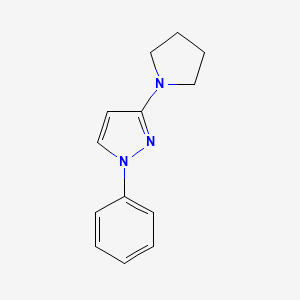
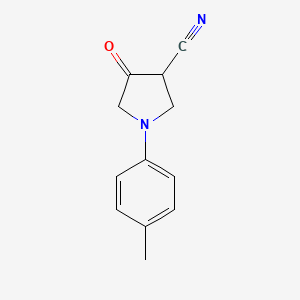
![3-amino-N-(2-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773606.png)

